
Manganese(2+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+);chloride, also known as manganese(II) chloride, is an inorganic compound with the chemical formula MnCl₂. It exists in several forms, including anhydrous, dihydrate (MnCl₂·2H₂O), and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is characterized by its pink color, which is typical of manganese(II) salts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(2+);chloride can be synthesized through various methods:
Reaction with Hydrochloric Acid: Manganese(IV) oxide reacts with concentrated hydrochloric acid to produce manganese(II) chloride, water, and chlorine gas[ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Neutralization: The resulting solution can be neutralized with manganese(II) carbonate to selectively precipitate iron salts, which are common impurities.
Direct Reaction: Manganese metal or manganese(II) carbonate can be treated with hydrochloric acid to produce manganese(II) chloride in the laboratory.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of manganese dioxide with hydrochloric acid, followed by purification steps to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+);chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to manganese metal.
Substitution: It reacts with chloride ions to form complexes such as [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used.
Reducing Agents: Hydrogen gas (H₂) or other reducing agents can be used.
Complex Formation: Chloride ions (Cl⁻) in aqueous solutions.
Major Products
Oxidation: Manganese(III) oxide (Mn₂O₃) or manganese(IV) oxide (MnO₂).
Reduction: Manganese metal (Mn).
Substitution: Various manganese chloride complexes.
Aplicaciones Científicas De Investigación
Manganese(2+);chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Manganese(2+);chloride exerts its effects through various mechanisms:
Enzyme Cofactor: Manganese ions act as cofactors for several enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Molecular Targets: It targets enzymes involved in metabolic processes and antioxidant defense.
Pathways: It influences pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Manganese(2+);chloride can be compared with other manganese halides and similar compounds:
Manganese(II) Fluoride (MnF₂): Similar in structure but with different reactivity and applications.
Manganese(II) Bromide (MnBr₂): Similar properties but used in different industrial applications.
Manganese(II) Iodide (MnI₂): Less common and used in specialized applications.
These comparisons highlight the unique properties and versatility of this compound in various fields.
Propiedades
Fórmula molecular |
ClMn+ |
|---|---|
Peso molecular |
90.39 g/mol |
Nombre IUPAC |
manganese(2+);chloride |
InChI |
InChI=1S/ClH.Mn/h1H;/q;+2/p-1 |
Clave InChI |
LCJVQCGGAAEDCS-UHFFFAOYSA-M |
SMILES canónico |
[Cl-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



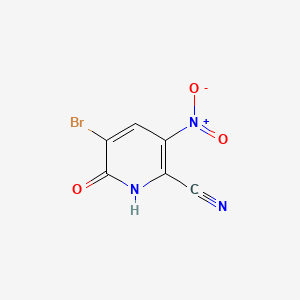
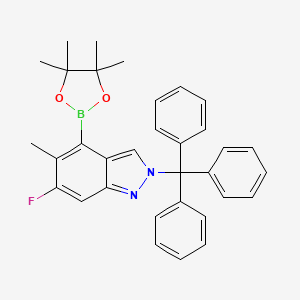
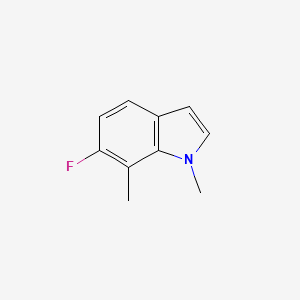
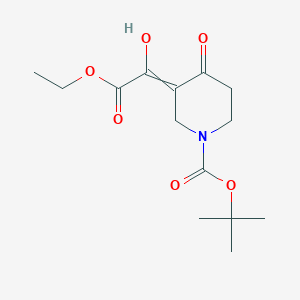
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
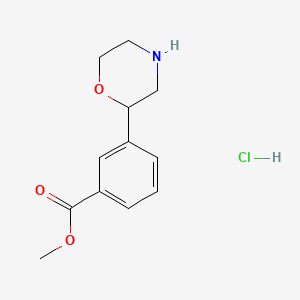
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
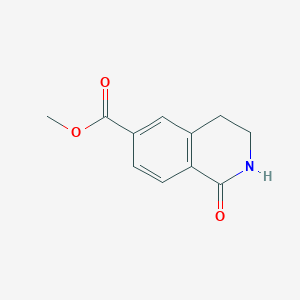
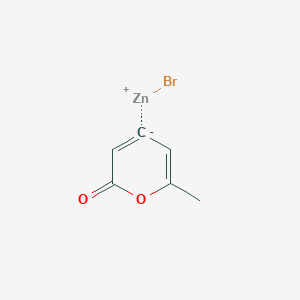
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
